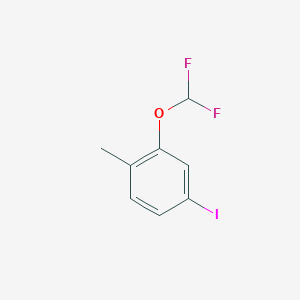
2-(Difluoromethoxy)-4-iodotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-iodotoluene is an organic compound characterized by the presence of iodine, fluorine, and methoxy groups attached to a toluene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where toluene is treated with iodine and nitric acid to form 4-iodotoluene . This intermediate can then undergo further reactions to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4-iodotoluene may involve large-scale electrophilic aromatic substitution followed by fluorination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds
Oxidation and Reduction: The methyl group on the toluene ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Iodine and Nitric Acid: Used in the initial electrophilic aromatic substitution to introduce the iodine atom.
Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.
Major Products Formed
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Formation of carboxylic acids from the oxidation of the methyl group.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-iodotoluene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules due to its functional groups.
Materials Science: Used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing iodine and fluorine atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The palladium-catalyzed cross-coupling reactions involve oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodotoluene: Similar structure but lacks the difluoromethoxy group.
4-Iodoanisole: Contains a methoxy group instead of a difluoromethoxy group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-4-iodotoluene is unique due to the presence of both iodine and difluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C8H7F2IO |
|---|---|
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,1H3 |
Clave InChI |
WJQIMYDVBKKVLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















